molecular formula C11H11ClN2O3S B2364158 Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate CAS No. 449177-08-6

Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B2364158
CAS No.: 449177-08-6
M. Wt: 286.73
InChI Key: AOLJKGGEFGBGRY-UHFFFAOYSA-N
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Description

Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in various chemical and pharmaceutical applications. This compound, in particular, is characterized by its unique structure, which includes a chloroacetyl group, a cyano group, and an ethyl ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 3-methylthiophene.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano source, such as sodium cyanide.

    Chloroacetylation: The chloroacetyl group is introduced through a reaction with chloroacetyl chloride in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols, typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

    Oxidation: Hydrogen peroxide in acetic acid or other suitable solvents at elevated temperatures.

Major Products

    Substitution: Formation of substituted amides or thioethers.

    Reduction: Formation of primary amines.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 2-cyano-3-methylthiophene-4-carboxylate: Lacks the chloroacetyl group, resulting in different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical properties and reactivity.

    5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, influencing its solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 5-[(2-chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S/c1-3-17-11(16)9-6(2)7(5-13)10(18-9)14-8(15)4-12/h3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLJKGGEFGBGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CCl)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449177-08-6
Record name ethyl 5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxylate
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